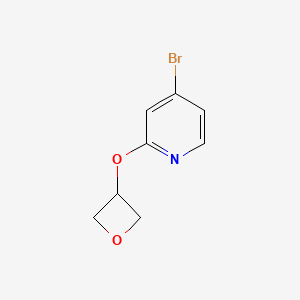

4-Bromo-2-(oxetan-3-yloxy)pyridine

Beschreibung

4-Bromo-2-(oxetan-3-yloxy)pyridine is a brominated pyridine derivative featuring an oxetane ring substituted at the 3-position via an ether linkage. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The compound is notable for its oxetane moiety, a strained four-membered oxygen-containing ring, which confers unique steric and electronic properties. This structure makes it valuable in medicinal chemistry and cross-coupling reactions, where the bromine atom serves as a reactive site for palladium-catalyzed couplings .

Eigenschaften

Molekularformel |

C8H8BrNO2 |

|---|---|

Molekulargewicht |

230.06 g/mol |

IUPAC-Name |

4-bromo-2-(oxetan-3-yloxy)pyridine |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-10-8(3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 |

InChI-Schlüssel |

KNJVQWDCBNMKIL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)OC2=NC=CC(=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-2-(Oxetan-3-yloxy)pyridin beinhaltet typischerweise die Reaktion von 4-Brom-2-hydroxypyridin mit Oxetan in Gegenwart einer geeigneten Base. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylformamid oder Tetrahydrofuran und Basen wie Kaliumcarbonat oder Natriumhydrid. Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 4-Brom-2-(Oxetan-3-yloxy)pyridin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Syntheseverfahren beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie die Verwendung von Durchflussreaktoren zur Steigerung der Effizienz und Ausbeute.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Brom-2-(Oxetan-3-yloxy)pyridin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Das Bromatom kann reduziert werden, um das entsprechende Wasserstoff-substituierte Pyridinderivat zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiolate oder Natriumalkoxide in polaren aprotischen Lösungsmitteln.

Oxidation: Reagenzien wie Wasserstoffperoxid, m-Chlorperbenzoesäure oder Kaliumpermanganat.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.

Wichtigste gebildete Produkte

Nucleophile Substitution: Bildung von substituierten Pyridinderivaten.

Oxidation: Bildung von Pyridin-N-Oxiden oder anderen oxidierten Produkten.

Reduktion: Bildung von Wasserstoff-substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Brom-2-(Oxetan-3-yloxy)pyridin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren. Der Oxetanring kann Ringöffnungsreaktionen eingehen, die zur Bildung reaktiver Zwischenprodukte führen, die biologische Makromoleküle kovalent modifizieren können. Das Bromatom kann auch an Halogenbindungsinteraktionen teilnehmen und die Bindungsaffinität und -spezifität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size Variations

(a) 3-Bromo-4-(oxetan-2-yl)pyridine

- Structure : Bromine at position 3; oxetane at position 4 (2-yl linkage).

- Key Differences : The shifted positions of bromine and oxetane alter steric accessibility and electronic effects. The oxetane at C4 may impose greater steric hindrance compared to the C2-substituted oxetane in the target compound.

- Applications : Used in medicinal chemistry, though specific reactivity data are scarce .

(b) 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine

Substituent Functional Group Variations

(a) 4-Bromo-2-(cyclopentyloxy)pyridine

- Structure : Cyclopentyloxy group at position 2.

- Cycloalkyl ethers are less electron-withdrawing than oxetanes, affecting the pyridine ring’s electronic profile .

(b) 4-Bromo-2-(trifluoromethoxy)pyridine

Methyl- and Amino-Substituted Analogs

(a) 2-Bromo-3-methylpyridine

- Structure : Methyl group at position 3.

- Key Differences : The methyl group increases lipophilicity (logP) and may stabilize the ring via hyperconjugation. However, it lacks the strained ether functionality, limiting applications in targeted drug design .

(b) 4-Bromo-3-methylpyridin-2-amine

- Structure : Methyl at position 3; amine at position 2.

- Key Differences : The amine group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with the oxetane’s role in modulating metabolic stability .

Biologische Aktivität

4-Bromo-2-(oxetan-3-yloxy)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position linked via an ether bond. This unique structure imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and materials science. The bromine substitution enhances reactivity, allowing for further chemical modifications that may lead to compounds with enhanced biological activity.

Mechanistic Insights

Research indicates that 4-Bromo-2-(oxetan-3-yloxy)pyridine may interact with various molecular targets, modulating their activity. Initial studies suggest potential applications in drug development, particularly in targeting pathways associated with cancer and other diseases. The compound's ability to bind selectively to specific proteins or enzymes is crucial for its therapeutic efficacy.

Anticancer Potential

A notable area of investigation is the compound's role as a potential anticancer agent. Similar compounds have been shown to inhibit pathways critical to cancer cell proliferation. For instance, compounds with structural similarities have demonstrated efficacy against various cancer types, including leukemia and solid tumors.

Case Study: Raf Inhibition

In a patent study involving compounds similar to 4-Bromo-2-(oxetan-3-yloxy)pyridine, it was found that these compounds could inhibit Raf kinase activity, which is implicated in several cancers such as acute myelogenous leukemia (AML) and melanoma . The study suggests that administering these compounds could provide therapeutic benefits in managing these malignancies.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-Chloro-2-(oxetan-3-yloxy)pyridine | Chlorine atom at the 5-position | Different halogen affecting reactivity |

| 5-Fluoro-2-(oxetan-3-yloxy)pyridine | Fluorine atom at the 5-position | Smaller size may influence binding affinity |

| 5-Iodo-2-(oxetan-3-yloxy)pyridine | Iodine atom at the 5-position | Larger size may enhance lipophilicity |

| 3-Bromo-4-(oxetan-3-yloxy)pyridine | Bromine atom at the 3-position | Variation in position affects reactivity |

This table highlights how structural variations can influence the biological activity of related compounds, suggesting that similar modifications might be explored for enhancing the efficacy of 4-Bromo-2-(oxetan-3-yloxy)pyridine.

Synthesis and Modifications

The synthesis of 4-Bromo-2-(oxetan-3-yloxy)pyridine typically involves straightforward chemical reactions that yield good yields. The synthesis pathway often includes:

- Formation of the Pyridine Ring : Utilizing standard methods for pyridine synthesis.

- Bromination : Introducing the bromine substituent via electrophilic aromatic substitution.

- Oxetane Formation : Employing cyclization reactions to incorporate the oxetane moiety.

These synthetic routes are essential for producing derivatives that may exhibit improved biological activities.

Research Findings and Future Directions

Ongoing research aims to elucidate the specific molecular pathways affected by 4-Bromo-2-(oxetan-3-yloxy)pyridine. Investigations into its pharmacodynamics and pharmacokinetics are crucial for understanding its therapeutic potential.

Key Research Areas

- Target Identification : Studies focusing on identifying specific proteins or pathways modulated by this compound.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the compound's structure affect its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.